

# Chemical Profile and Properties

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## Compound Focus: Bisacurone

CAS No.: 120681-81-4

Cat. No.: S649767

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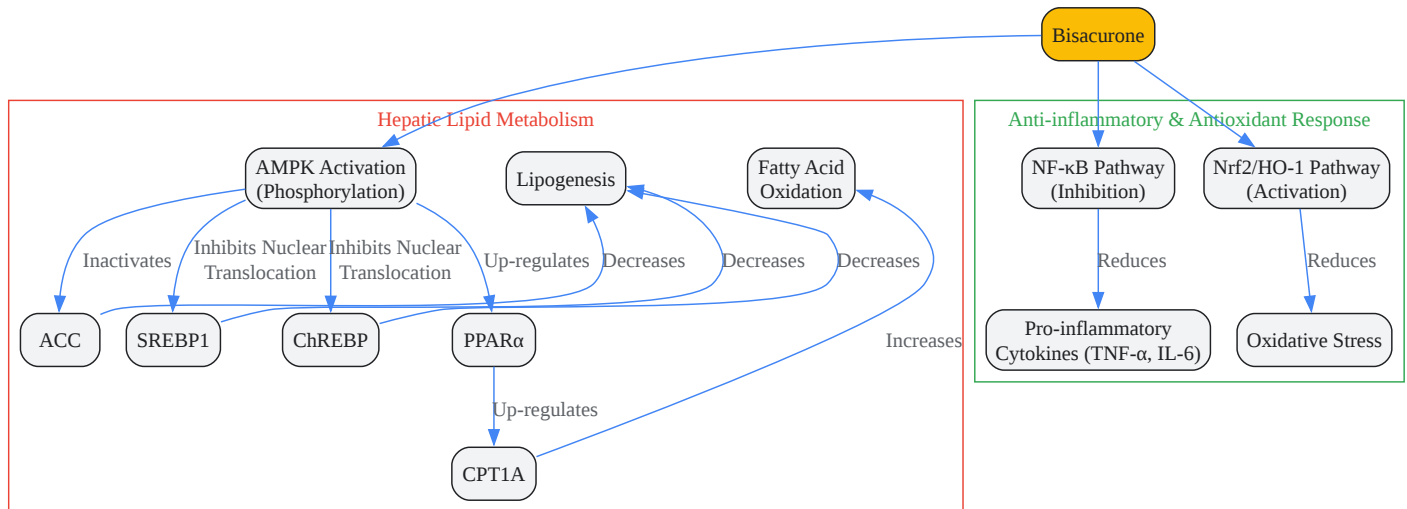
The table below summarizes the core chemical and identity information for **Bisacurone**.

Property	Description
IUPAC Name	(6S)-6-[(1R,4S,5S)-4,5-Dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one [1]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>3</sub> [1]
Molecular Weight	252.35 g/mol [1] [2]
CAS Registry Number	120681-81-4 [2]
Structure Type	Bisabolane-type sesquiterpenoid [3]

**Bisacurone** is part of a broader family of sesquiterpenoids in turmeric. Research has identified several related compounds and stereoisomers, including **bisacurone** A, B, and **bisacurones** D-G, indicating a complex and diverse chemical landscape within this class [4] [3].

## Biological Activities and Mechanism of Action

**Bisacurone** exerts its multifaceted effects by interacting with several critical cell signaling pathways. The diagram below synthesizes findings from multiple studies to illustrate its primary molecular mechanisms.



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The primary pharmacological activities stemming from these mechanisms are detailed below.

## Hypolipidemic and Anti-steatotic Effects

**Bisacurone** demonstrates a potent ability to reduce hepatic lipid accumulation by simultaneously inhibiting lipogenesis and promoting fatty acid oxidation [5].

- **In Vitro (HepG2 cells): Bisacurone** (10  $\mu$ M) significantly inhibited lipid accumulation induced by a mixture of palmitic and oleic acids. This was accompanied by increased protein expression of PPAR $\alpha$  and CPT1A, alongside the phosphorylation of AMPK [5].

- **In Vivo (ICR mice):** Oral administration of **bisacurone** (10 mg/kg body weight) for 7 days reduced total lipids, triglycerides, and cholesterol in the liver. The molecular changes observed in vitro were confirmed, including increased phosphorylation of AMPK and ACC, decreased nuclear translocation of SREBP1 and ChREBP, and up-regulation of PPAR $\alpha$  and CPT1A [5].

## Cardioprotective Effects

Recent studies indicate **bisacurone** offers protection against myocardial ischemia/reperfusion injury (MIRI) [6].

- **In Vivo (Rat MIRI model):** Oral pre-treatment with **bisacurone** (50 and 100  $\mu$ g/kg) for 14 days improved cardiac function and mitochondrial enzyme levels. It down-regulated markers of injury (cTn-I, ANP, BNP), oxidative stress, inflammation (TNF- $\alpha$ , IL-1 $\beta$ , TGF- $\beta$ ), and apoptosis (Bax, caspase-3). It also reduced the expression of ER stress-related proteins CHOP and GRP78 [6].

## Anti-inflammatory and Antioxidant Effects

The compound's foundational activities include broad anti-inflammatory and antioxidant action [1] [2].

- **Anti-inflammatory:** **Bisacurone** inhibits the adhesion of inflammatory monocytes and cancer cells to endothelial cells by down-regulating VCAM-1 expression. This effect is linked to the inhibition of the NF- $\kappa$ B signaling pathway [1] [2].
- **Antioxidant:** In models of diabetic nephropathy, **bisacurone** activates the Nrf2/HO-1 pathway, enhancing cellular defense against oxidative damage [2].

## Experimental Data and Protocols

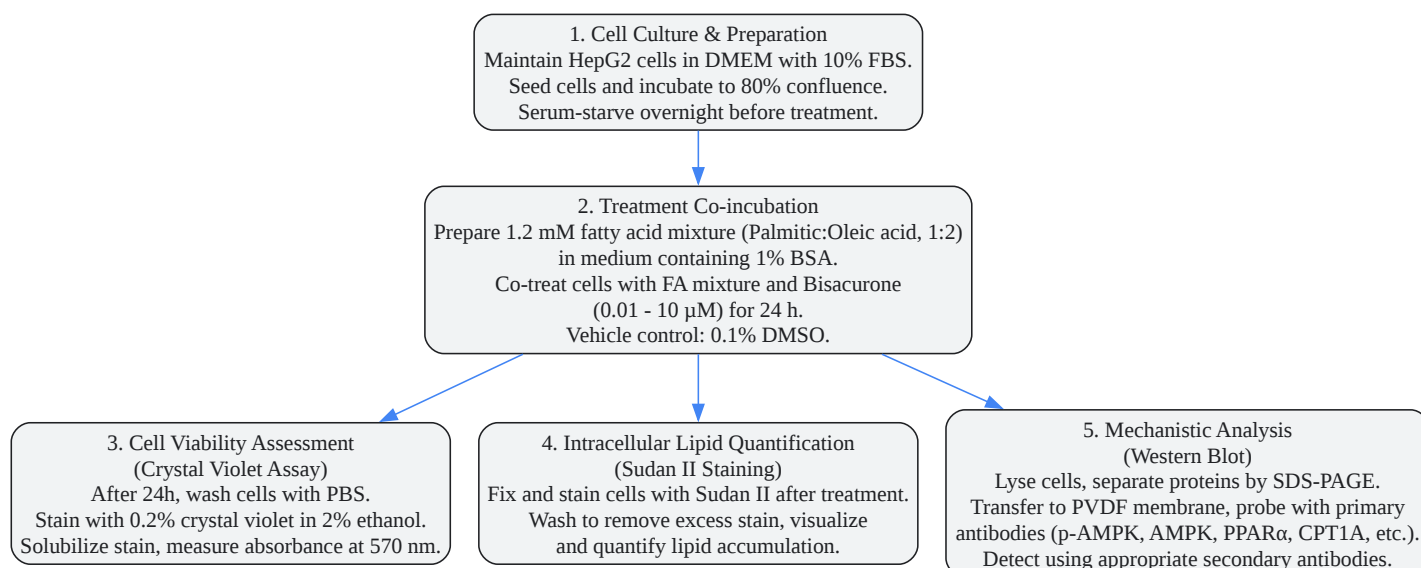
This section provides a quantitative summary of key findings and the methodologies from pivotal studies.

## Summary of Key Experimental Findings

Study Model	Bisacurone Dose / Concentration	Key Quantitative Outcomes	Primary Assays/Methods
<b>In Vitro: HepG2 Cells</b> [5]	0.01 - 10 $\mu$ M	Dose-dependent inhibition of intracellular lipid accumulation; Significant effects at 10 $\mu$ M.	Crystal violet (cell viability), Sudan II staining (lipid content), Western Blot (p-AMPK, PPAR $\alpha$ , CPT1A)
<b>In Vivo: ICR Mice</b> [5]	0.1, 1, 10 mg/kg BW (oral, 7 days)	↓ Hepatic total lipids, TG, cholesterol; Maximal efficacy at 10 mg/kg.	Hepatic lipid extraction (Folch method), Western Blot
<b>In Vivo: Rat MIRI Model</b> [6]	25, 50, 100 $\mu$ g/kg (oral, 14 days)	Significant improvement in ECG, hemodynamics, & LV function at 50 & 100 $\mu$ g/kg; ↓ LDH, CK-MB, oxidative stress, apoptosis.	Electrocardiography, Hemodynamic pressure measurement, ELISA, RT-PCR, Western Blot, Flow Cytometry (apoptosis)

## Detailed Experimental Protocol: Hepatic Lipid Accumulation Study [5]

The workflow for the HepG2 cell assay is outlined below.



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### Key Reagents:

- **Cell Line:** HepG2 human hepatoma cells.
- **Inducing Agent:** Fatty acid mixture (Palmitic acid, Sigma-Aldrich P0500; Oleic acid, Sigma-Aldrich O1008) at 1.2 mM final concentration (1:2 ratio) in medium with 1% BSA.
- **Test Compound: Bisacurone** (Nagara Science Co., Ltd.), dissolved in DMSO (final vehicle concentration  $\leq 0.1\%$  v/v).
- **Key Antibodies (Western Blot):** p-AMPK $\alpha$ , AMPK $\alpha$ , PPAR $\alpha$ , CPT1A (from Santa Cruz Biotechnology and Cell Signaling Technology).

## Analytical Methods and Extraction

While curcuminoids are typically extracted with hydrophobic solvents, **bisacurone** can be extracted more efficiently using a water-based process, suggesting higher hydrophilicity [4]. The patent describes a method

involving contacting turmeric with water or a mixed aqueous solvent, separating the liquid, and then using a hydrophobic organic solvent (e.g., chloroform, ethyl acetate, hexane) for extraction and refinement [4]. Isolation and purification of **bisacurone** and its stereoisomers from crude extracts are typically achieved through techniques like column chromatography and preparative HPLC, with structures elucidated via NMR and MS [3].

## Conclusion and Research Implications

**Bisacurone** is a promising multi-target natural product. Its ability to modulate AMPK, NF- $\kappa$ B, and Nrf2 pathways underpins potential applications in managing metabolic syndrome-related hepatic steatosis, cardiovascular diseases, and inflammatory conditions [5] [6] [2]. A significant challenge for its therapeutic development is its inherently low oral bioavailability, which is a common issue for many plant-derived terpenoids. Advanced delivery systems, such as Nanostructured Lipid Carriers (NLCs), have been successfully employed for other turmeric extracts and could be a viable strategy to enhance the solubility, stability, and intestinal permeability of **bisacurone** [7].

Future research should prioritize:

- Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies.
- Performing rigorous preclinical and clinical trials to validate efficacy and safety in humans.
- Further elucidating its effects on other pathological models and exploring potential synergistic effects with other turmeric constituents.

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## References

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